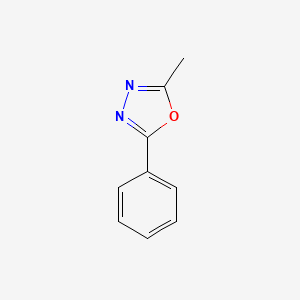

2-Methyl-5-phenyl-1,3,4-oxadiazole

Description

The exact mass of the compound 2-Methyl-5-phenyl-1,3,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-5-phenyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-phenyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQACJBDAQZPCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193472 |

Source

|

| Record name | Methyl phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24812903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4046-03-1 |

Source

|

| Record name | Methyl phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-Methyl-5-phenyl-1,3,4-oxadiazole

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-phenyl-1,3,4-oxadiazole

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents.[3][4] Compounds incorporating this moiety exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5]

Functionally, the 1,3,4-oxadiazole nucleus often serves as a bioisostere for amide and ester groups.[3] This substitution can enhance a molecule's pharmacokinetic profile by improving resistance to enzymatic hydrolysis while maintaining or improving target binding affinity. This guide provides a comprehensive, in-depth look at the synthesis and detailed characterization of a fundamental representative of this class: 2-Methyl-5-phenyl-1,3,4-oxadiazole.

PART I: Synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole

Synthetic Strategy: Retrosynthetic Analysis

The most direct and widely adopted strategy for constructing the 2,5-disubstituted 1,3,4-oxadiazole core is the cyclodehydration of a 1,2-diacylhydrazine intermediate.[5][6][7] This approach offers high yields and operational simplicity. Our target molecule can be disconnected at the C-O and C-N bonds of the heterocycle, revealing the key precursor, N'-acetylbenzohydrazide. This intermediate is readily accessible from common starting materials, benzohydrazide and an acetylating agent.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the N'-acetylbenzohydrazide intermediate and its subsequent cyclization to form the final product.

Stage 1: Synthesis of N'-acetylbenzohydrazide (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzohydrazide (13.6 g, 0.1 mol).

-

Dissolution: Add glacial acetic acid (60 mL) and stir until the benzohydrazide is fully dissolved.

-

Acylation: Slowly add acetic anhydride (10.2 g, 0.1 mol) to the solution. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C. This typically yields N'-acetylbenzohydrazide as a white crystalline solid.

Stage 2: Cyclodehydration to 2-Methyl-5-phenyl-1,3,4-oxadiazole

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the dried N'-acetylbenzohydrazide (8.9 g, 0.05 mol).

-

Reaction: Add phosphorus oxychloride (POCl₃, 15 mL) to the flask. Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

-

Heating: Gently reflux the mixture for 1 hour. The solution will become clear.

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from ethanol/water to yield 2-Methyl-5-phenyl-1,3,4-oxadiazole as a white solid.

Reaction Mechanism: Acid-Catalyzed Cyclodehydration

The conversion of the diacylhydrazine intermediate to the oxadiazole is a classic example of an intramolecular cyclization followed by dehydration. The strong dehydrating agent, such as POCl₃ or polyphosphoric acid, facilitates the removal of a water molecule to form the stable aromatic ring.[5]

The mechanism proceeds as follows:

-

Enolization: The amide tautomerizes to its enol form, facilitated by the acidic conditions.

-

Intramolecular Attack: The nitrogen atom of the second hydrazide group acts as a nucleophile, attacking the electrophilic carbon of the enolized carbonyl.

-

Dehydration: A molecule of water is eliminated, driven by the formation of the highly stable, aromatic 1,3,4-oxadiazole ring system.

PART II: Characterization and Data Analysis

Thorough characterization using multiple analytical techniques is essential to confirm the structure, identity, and purity of the synthesized 2-Methyl-5-phenyl-1,3,4-oxadiazole.

Physicochemical Properties

-

Molecular Formula: C₉H₈N₂O[8]

-

Molecular Weight: 160.18 g/mol [8]

-

Appearance: White crystalline solid or oil, depending on purity.[9]

Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Rationale: ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms in the molecule.

-

Expected Spectrum:

-

δ ~8.10-8.00 ppm (m, 2H): Multiplet corresponding to the two ortho-protons of the phenyl ring, which are deshielded by the electron-withdrawing effect of the oxadiazole ring.

-

δ ~7.60-7.45 ppm (m, 3H): Multiplet corresponding to the meta- and para-protons of the phenyl ring.

-

δ ~2.60 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl group attached to the oxadiazole ring.[10][11]

-

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton.

-

Expected Spectrum:

-

δ ~165 ppm & ~163 ppm: Two distinct signals for the C2 and C5 carbons of the 1,3,4-oxadiazole ring.[11][12][13]

-

δ ~132-125 ppm: Signals corresponding to the aromatic carbons of the phenyl ring. The ipso-carbon (attached to the oxadiazole) will be a quaternary signal.

-

δ ~11 ppm: Signal for the methyl carbon (CH₃).[11]

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Expected Characteristic Peaks:

4. Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, confirming its elemental composition.

-

Expected Result:

-

Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the title compound [C₉H₈N₂O]⁺.[8]

-

Data Summary Table

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Phenyl-H (ortho) | δ 8.10-8.00 (m, 2H) |

| Phenyl-H (meta, para) | δ 7.60-7.45 (m, 3H) | |

| Methyl-H | δ 2.60 (s, 3H)[10][11] | |

| ¹³C NMR | Oxadiazole-C (C2/C5) | δ ~165, ~163[12][13] |

| Phenyl-C | δ ~132-125 | |

| Methyl-C | δ ~11[11] | |

| FTIR (cm⁻¹) | C=N Stretch | ~1615[14] |

| C-O-C Stretch | ~1250, ~1070[10] | |

| Mass Spec (m/z) | Molecular Ion [M]⁺ | 160[8] |

| Physicochemical | Melting Point (°C) | Varies with purity |

| Molecular Formula | C₉H₈N₂O[8] |

Conclusion

This guide outlines a reliable and well-established method for the synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole via the cyclodehydration of N'-acetylbenzohydrazide. The provided protocols are robust and suitable for implementation in a standard organic chemistry laboratory. The comprehensive characterization data serves as a benchmark for researchers to verify the identity, structure, and purity of their synthesized material. As a fundamental building block, the successful synthesis and characterization of this compound pave the way for further derivatization and exploration of the vast chemical space and therapeutic potential of the 1,3,4-oxadiazole family.

References

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]

-

PrepChem.com. Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

-

Royal Society of Chemistry. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Available from: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]

-

National Institutes of Health (NIH). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Available from: [Link]

-

PISRT. Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. Available from: [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Available from: [Link]

-

Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Available from: [Link]

-

National Institutes of Health (NIH). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Available from: [Link]

-

Springer. Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles. Available from: [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Available from: [Link]

-

Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Available from: [Link]

-

Semantic Scholar. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Available from: [Link]

-

PISRT. Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]. Available from: [Link]

-

Royal Society of Chemistry. Stereoisomerization in heterocyclic hydrazones derived from 2-acylpyridines and their oxidative cyclization with mercury(II) acetate and lead tetra-acetate to fused 1,2,4-triazoles and 1,2,3-triazolium systems. Available from: [Link]

-

ChemSynthesis. 2-methyl-5-phenyl-1,3,4-oxadiazole. Available from: [Link]

-

National Institutes of Health (NIH). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Available from: [Link]

-

Royal Society of Chemistry. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Available from: [Link]

-

ResearchGate. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles. Available from: [Link]

-

MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available from: [Link]

-

DORAS | DCU Research Repository. OXIDATION, CYCLISATION AND REARRANGEMENTS OF HYDRAZONE DERIVATIVES OF ß-KETOESTERS. Available from: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available from: [Link]

-

ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

-

SpectraBase. 5-phenyl-1,3,4-oxadiazole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

-

ResearchGate. Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link]

-

National Institutes of Health (NIH). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

-

MDPI. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Available from: [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]

-

NIST. Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. Available from: [Link]

-

SpectraBase. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, 2tms derivative - Optional[13C NMR]. Available from: [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 11. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

physicochemical properties of 2-Methyl-5-phenyl-1,3,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-phenyl-1,3,4-oxadiazole

Foreword: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the fields of medicinal chemistry, materials science, and agriculture.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged structure" in drug design.[4] Derivatives of 1,3,4-oxadiazole exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][5]

This guide provides a comprehensive technical overview of a specific, yet fundamental, derivative: 2-Methyl-5-phenyl-1,3,4-oxadiazole . We will delve into its core physicochemical properties, synthesis, and characterization, offering insights for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule in their work.

Molecular and Structural Properties

2-Methyl-5-phenyl-1,3,4-oxadiazole is an aromatic compound featuring a central 1,3,4-oxadiazole ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position. The planarity of the system, where the benzene and oxadiazole rings are nearly coplanar, is a key structural feature. This arrangement facilitates π-π stacking interactions, which can be crucial for binding to biological targets or for applications in materials science.[6][7]

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 4046-03-1 | [8] |

| Molecular Formula | C₉H₈N₂O | [8] |

| Molecular Weight | 160.175 g/mol | [8] |

| SMILES | CC1=NN=C(O1)C2=CC=CC=C2 | [8] |

| InChIKey | NDQACJBDAQZPCW-UHFFFAOYAQ | [8] |

Synthesis and Purification

The most common and established route for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. For 2-Methyl-5-phenyl-1,3,4-oxadiazole, this involves the cyclization of 1-acetyl-2-benzoyl hydrazine using a strong dehydrating agent.[9][10]

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for 2-Methyl-5-phenyl-1,3,4-oxadiazole.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures for the synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole.[9]

Materials:

-

1-Acetyl-2-benzoyl hydrazine (0.174 mol)

-

Acetic anhydride (150 ml)

-

60% Perchloric acid (12 ml)

-

Ethyl acetate

-

Sodium carbonate (solid)

-

Magnesium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, suspend 1-acetyl-2-benzoyl hydrazine (31 g, 0.174 mole) in acetic anhydride (150 ml).

-

Cooling: Cool the suspension to 0-5°C in an ice bath.

-

Cyclization: Add 60% perchloric acid (12 ml) dropwise to the stirred suspension over 45 minutes, ensuring the temperature remains below 10°C.

-

Equilibration: After the addition is complete, allow the solution to warm to room temperature over 1 hour.

-

Work-up:

-

Filter the resulting solution.

-

Dissolve the precipitate in water (200 ml).

-

Carefully add solid sodium carbonate until the pH of the solution reaches 9.

-

Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 ml).

-

-

Drying and Concentration: Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄. Concentrate the solution under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-5-phenyl-1,3,4-oxadiazole.

Spectroscopic and Physicochemical Properties

The characterization of 2-Methyl-5-phenyl-1,3,4-oxadiazole relies on a combination of spectroscopic and physical methods.

Spectroscopic Data

The UV, IR, and NMR spectra provide definitive structural confirmation.[10] The 1,3,4-oxadiazole ring acts as an electron acceptor, influencing the electronic transitions observed in the UV spectrum.[10]

Table 2: Summary of Spectroscopic and Physical Data

| Property | Description | Expected Values / Observations |

| ¹H NMR | Proton nuclear magnetic resonance | Phenyl protons (multiplet): ~7.5-8.1 ppm; Methyl protons (singlet): ~2.6 ppm.[4][6] |

| ¹³C NMR | Carbon-13 nuclear magnetic resonance | Oxadiazole carbons: ~162-165 ppm; Phenyl carbons: ~124-133 ppm; Methyl carbon: ~11 ppm.[1][6][11] |

| IR (KBr, cm⁻¹) | Infrared spectroscopy | C=N stretch (oxadiazole): ~1550-1620; C-O-C stretch (oxadiazole): ~1020-1100; Aromatic C-H stretch: ~3000-3100.[12] |

| UV-Vis | Ultraviolet-visible spectroscopy | Long-wavelength absorption band corresponding to a π-π* transition, often exhibiting charge transfer characteristics from the phenyl ring to the oxadiazole ring.[10] |

| Appearance | Physical state at room temperature | Reported as a gum or oil after initial synthesis[9], can be crystalline. |

| Solubility | General solubility profile | Aryl-substituted oxadiazoles generally exhibit low solubility in water but good solubility in organic solvents like chloroform, DMSO, and ethyl acetate.[5][13] |

| Melting Point | Thermal property | Specific melting point data is not consistently reported in readily available literature.[8] |

Relevance in Drug Development and Materials Science

The directly inform its potential applications.

-

Lipophilicity & Bioavailability: The balance between the lipophilic phenyl group and the more polar oxadiazole core is a key determinant of the molecule's LogP value. This, in turn, influences its solubility, membrane permeability, and overall pharmacokinetic profile in a drug development context.

-

Metabolic Stability: The 1,3,4-oxadiazole ring is generally resistant to metabolic degradation, making it an attractive bioisostere for more labile functional groups like esters and amides.

-

Electronic Properties: The electron-deficient nature of the oxadiazole ring allows it to serve as an electron transporter in organic light-emitting diodes (OLEDs) and other electronic materials.[1]

-

Coordination & Interactions: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, facilitating specific interactions with biological targets like enzymes and receptors.[13]

Structure-Property Relationships

Caption: Interplay between the structure of 2-Methyl-5-phenyl-1,3,4-oxadiazole and its key properties.

Standard Analytical Protocol

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of 2-Methyl-5-phenyl-1,3,4-oxadiazole.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid

-

Sample: ~1 mg of the compound dissolved in 1 mL of Acetonitrile

Procedure:

-

System Preparation: Equilibrate the HPLC system with a mobile phase composition of 70% A and 30% B at a flow rate of 1.0 mL/min.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Create a working solution by diluting the stock 1:10 in the mobile phase.

-

Blank Injection: Inject 10 µL of the mobile phase (as a blank) to ensure no system contamination.

-

Sample Injection: Inject 10 µL of the prepared sample solution.

-

Chromatographic Run: Run a gradient elution method. For example:

-

0-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 30% B

-

20-25 min: Re-equilibrate at 30% B

-

-

Detection: Monitor the eluent at a wavelength determined from the compound's UV-Vis spectrum (e.g., 254 nm or the λmax).

-

Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

2-Methyl-5-phenyl-1,3,4-oxadiazole serves as a foundational structure in the broader family of oxadiazole derivatives. Its well-defined synthesis, distinct spectroscopic signature, and favorable physicochemical properties—including metabolic stability and tunable electronics—make it a valuable building block. For researchers in drug discovery, it offers a stable scaffold for developing new therapeutic agents. For materials scientists, its electronic characteristics are pertinent to the design of novel organic electronics. A thorough understanding of these core properties is the first step toward unlocking the full potential of this versatile heterocyclic compound.

References

-

PrepChem. (n.d.). Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

Popova, N. A., Krasovitskii, B. M., Pivnenko, N. S., & Surov, Yu. N. (1997). Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles. Chemistry of Heterocyclic Compounds, 33(6), 712–715. Retrieved from [Link]

-

Gugan, K., & Saibaba, B. (2017). Synthesis and Antibacterial Activity of 2-(2-(cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-methyl-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Retrieved from [Link]

-

dos Santos, A. F., Cristiano, R., Athayde-Filho, P. F., & Bortoluzzi, A. J. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o559. Retrieved from [Link]

-

dos Santos, A. F., Cristiano, R., Athayde-Filho, P. F., & Bortoluzzi, A. J. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. ResearchGate. Retrieved from [Link]

-

Szulc, A., Bąk, A., & Błazejczyk, A. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(21), 6671. Retrieved from [Link]

-

Shaygan, H., & Ostad, S. N. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Current Organic Synthesis, 19(5), 498-513. Retrieved from [Link]

-

ResearchGate. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

-

Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6299-6310. Retrieved from [Link]

-

Głowacka, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Retrieved from [Link]

-

ResearchGate. (n.d.). The physical properties of 1,3,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and evaluation of some 2-((benzothiazol-2-ylthio) methyl)-5-phenyl-1, 3, 4-oxadiazole derivatives as antidiabetic agents. Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 2-Methyl-5-phenyl-1,3,4-oxadiazole: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-Methyl-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles and comparative data from closely related analogues, ensuring a robust and reliable interpretation of the molecule's spectral signature.

Introduction

2-Methyl-5-phenyl-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole class of five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The inherent stability and diverse biological activities of the 1,3,4-oxadiazole scaffold, including antimicrobial and anti-inflammatory properties, have made it a privileged structure in drug discovery.[2][3] Accurate and unambiguous characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide will dissect the NMR, IR, and MS data expected for 2-Methyl-5-phenyl-1,3,4-oxadiazole, providing a detailed rationale for the interpretation of its spectral features.

The synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole is typically achieved through the cyclization of N'-acetylbenzohydrazide, often facilitated by a dehydrating agent.[1] Understanding the synthetic route is crucial as it informs potential impurities that might be observed in the analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of 2-Methyl-5-phenyl-1,3,4-oxadiazole is anticipated to be relatively simple and highly informative. The molecule possesses two distinct proton-bearing groups: the methyl group and the phenyl group.

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.6 | Singlet | 3H | -CH₃ | The methyl protons are chemically equivalent and not coupled to any neighboring protons, resulting in a sharp singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic heterocycle. |

| ~ 7.4-7.6 | Multiplet | 3H | m-H, p-H (Phenyl) | The meta and para protons of the phenyl ring typically resonate in this region and often appear as a complex multiplet due to overlapping signals. |

| ~ 7.9-8.1 | Multiplet | 2H | o-H (Phenyl) | The ortho protons are deshielded due to the electron-withdrawing effect and anisotropy of the adjacent oxadiazole ring, causing them to appear at a lower field compared to the meta and para protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the purified 2-Methyl-5-phenyl-1,3,4-oxadiazole in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 400 MHz (or higher) NMR spectrometer.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 11-12 | -CH₃ | The methyl carbon is expected in the aliphatic region at a characteristic chemical shift.[1] |

| ~ 124-127 | Phenyl C (ipso) | The ipso-carbon of the phenyl ring, directly attached to the oxadiazole, is expected in this region. |

| ~ 126-129 | Phenyl C (o, m) | The ortho and meta carbons of the phenyl ring will have distinct signals in the aromatic region. |

| ~ 131-133 | Phenyl C (p) | The para carbon of the phenyl ring will also have a characteristic signal in the aromatic region. |

| ~ 163-165 | C5 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the phenyl group (C5) is expected at a lower field due to its bonding within the heterocyclic system. |

| ~ 165-167 | C2 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the methyl group (C2) is also expected at a low field, with its precise shift influenced by the methyl substituent. |

Methodological Insights:

The chemical shifts of the oxadiazole ring carbons are particularly diagnostic, appearing at low field (>160 ppm) due to the influence of the adjacent electronegative nitrogen and oxygen atoms. The specific shifts can vary slightly depending on the solvent and the substituents on the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Methyl C-H |

| 1610-1580 | C=N Stretch | Oxadiazole ring |

| 1550-1450 | C=C Stretch | Aromatic ring |

| 1250-1200 | C-O-C Stretch | Oxadiazole ring |

| 1100-1000 | C-O Stretch | Oxadiazole ring |

| 750-690 | C-H Bend | Monosubstituted benzene |

Experimental Protocol for FT-IR Spectroscopy:

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization. For 2-Methyl-5-phenyl-1,3,4-oxadiazole (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2-Methyl-5-phenyl-1,3,4-oxadiazole in EI-MS.

Interpretation of Key Fragments:

-

m/z = 160 ([M]⁺˙): The molecular ion peak, confirming the molecular weight of the compound.

-

m/z = 145: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 105: A prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the oxadiazole ring.

-

m/z = 77: The phenyl cation ([C₆H₅]⁺), resulting from the loss of carbon monoxide (CO) from the benzoyl cation.

-

m/z = 55: A fragment corresponding to the cleavage of the oxadiazole ring, retaining the methyl-substituted portion.

Experimental Workflow for Mass Spectrometry:

Caption: A typical workflow for obtaining and interpreting an EI mass spectrum.

Conclusion

The spectroscopic analysis of 2-Methyl-5-phenyl-1,3,4-oxadiazole provides a comprehensive and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the precise arrangement of hydrogen and carbon atoms, while IR spectroscopy confirms the presence of the key functional groups, particularly the 1,3,4-oxadiazole ring system. Mass spectrometry corroborates the molecular weight and offers valuable structural insights through predictable fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can confidently verify the identity and purity of this important heterocyclic compound, a critical step in its application in drug discovery and materials science.

References

- PISRT. (2025). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)

- Vanani, M., & Amrollahi, M. (2021). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Organic Chemistry Research, 7(1), 54-60.

- Gugan, S. (Year). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry.

- National Center for Biotechnology Information. (n.d.). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)

- SpectraBase. (n.d.). 5-phenyl-1,3,4-oxadiazole.

- ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI.

-

National Institutes of Health. (2021). Synthesis and Screening of New[1][2][4]Oxadiazole,[1][4][5]Triazole, and[1][4][5]Triazolo[4,3-b][1][4][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH.

- Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals.

-

SpectraBase. (n.d.). 2-Methyl-5-naphthalen-2-yl-[1][2][4]oxadiazole.

- National Institutes of Health. (n.d.). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PMC.

- National Institutes of Health. (n.d.).

- ChemSynthesis. (n.d.). 2-methyl-5-phenyl-1,3,4-oxadiazole.

- MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.

- PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC.

- ResearchGate. (n.d.). Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

- ResearchGate. (n.d.). 1H NMR spectrum of compound 4.

- ChemicalBook. (n.d.). 2-methyl-5-phenyl-1,3,4-oxadiazole.

- SpectraBase. (n.d.). 2-Phenyl-5-(m-tolyl)-1,3,4-oxadiazole.

Sources

- 1. pisrt.org [pisrt.org]

- 2. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pisrt.org [pisrt.org]

- 5. orgchemres.org [orgchemres.org]

crystal structure of 2-Methyl-5-phenyl-1,3,4-oxadiazole

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-5-phenyl-1,3,4-oxadiazole: A Predictive Analysis for Drug Development Professionals

This guide provides a comprehensive technical overview of the anticipated . As of the latest searches of the Cambridge Crystallographic Data Centre (CCDC), a definitive crystal structure for this specific compound has not been experimentally determined and deposited. However, by leveraging crystallographic data from closely related analogs and established principles of supramolecular chemistry, this document offers a robust, predictive analysis of its structural properties. This approach is designed to furnish researchers, scientists, and drug development professionals with the critical insights needed to understand its molecular conformation, intermolecular interactions, and potential as a pharmacophore.

Introduction to 2-Methyl-5-phenyl-1,3,4-oxadiazole

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in hydrogen bonding.[1] Molecules incorporating this heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] 2-Methyl-5-phenyl-1,3,4-oxadiazole, with its combination of a phenyl ring and a methyl group, represents a fundamental structure within this class of compounds. Understanding its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of new therapeutic agents.

Synthesis and Crystallization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclodehydration of N,N'-diacylhydrazines. A common and effective method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent like phosphorus oxychloride.

Experimental Protocol: Synthesis

A reliable method for the synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole is as follows:

-

Formation of the Hydrazide: Benzhydrazide is prepared by reacting methyl benzoate with hydrazine hydrate in refluxing ethanol.

-

Acylation: The resulting benzhydrazide is then acylated with acetic anhydride to form 1-acetyl-2-benzoyl hydrazine.

-

Cyclodehydration: The diacylhydrazine intermediate is subjected to cyclodehydration using a strong dehydrating agent such as phosphorus oxychloride or sulfuric acid to yield the final product, 2-Methyl-5-phenyl-1,3,4-oxadiazole.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is the most critical step for X-ray diffraction analysis. Based on successful crystallization of analogous compounds, the following protocol is recommended:

-

Purification: The synthesized compound should be purified to the highest possible degree, typically by column chromatography followed by recrystallization.

-

Solvent Selection: A solvent screen should be performed to identify a suitable solvent or solvent system in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent (e.g., a mixture of chloroform and hexane) in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration often yields high-quality single crystals.

Predicted Crystal Structure of 2-Methyl-5-phenyl-1,3,4-oxadiazole

In the absence of experimental data for the title compound, the crystal structure of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate (CCDC Deposition number not available, as per the search results) serves as an excellent predictive model.[1] This analog shares the core 2-methyl-1,3,4-oxadiazole moiety and a phenyl ring, with the main difference being the presence of an acetate group on the phenyl ring.

Predicted Crystallographic Parameters

Based on the analysis of its close analog, 2-Methyl-5-phenyl-1,3,4-oxadiazole is predicted to crystallize in a monoclinic system. The key crystallographic data for the analog are summarized in the table below and are expected to be similar for the title compound.

| Parameter | Value for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate[1] |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.6335 (6) |

| b (Å) | 16.925 (3) |

| c (Å) | 9.5078 (6) |

| β (°) | 92.113 (6) |

| Volume (ų) | 1066.7 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.359 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

Molecular Geometry

The molecular structure of 2-Methyl-5-phenyl-1,3,4-oxadiazole is expected to be nearly planar. In the analog, the dihedral angle between the benzene and oxadiazole rings is a mere 4.14 (2)°.[1] This planarity is a consequence of the delocalization of π-electrons across both rings, a feature that is crucial for its electronic properties and its ability to participate in π-stacking interactions. The methyl group attached to the oxadiazole ring will be in the same plane.

Caption: Predicted molecular structure of 2-Methyl-5-phenyl-1,3,4-oxadiazole.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Methyl-5-phenyl-1,3,4-oxadiazole is anticipated to be governed by a combination of weak non-covalent interactions. Analysis of related structures reveals the prevalence of π-π stacking and C-H···N/O interactions.[3][4]

-

π-π Stacking: The planar nature of the molecule facilitates face-to-face stacking of the aromatic phenyl and oxadiazole rings of adjacent molecules. In the analog 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole, centroid-centroid distances of approximately 3.6-3.7 Å are observed, indicative of significant π-π interactions.[3]

-

C-H···N/O Hydrogen Bonds: The nitrogen and oxygen atoms of the oxadiazole ring are potential hydrogen bond acceptors. Weak C-H···N and C-H···O hydrogen bonds involving the C-H bonds of the phenyl and methyl groups are likely to play a significant role in stabilizing the crystal lattice, linking molecules into a three-dimensional network.

Caption: Predicted intermolecular interactions in the crystal lattice.

Implications for Drug Development

The predicted structural features of 2-Methyl-5-phenyl-1,3,4-oxadiazole have several important implications for its use in drug development:

-

Scaffold Rigidity: The planar and rigid nature of the molecule provides a well-defined shape for interaction with biological targets, which can lead to higher binding affinity and selectivity.

-

Hydrogen Bonding Potential: The presence of nitrogen and oxygen atoms in the oxadiazole ring allows it to act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

-

Lipophilicity: The phenyl group contributes to the lipophilicity of the molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Bioisosteric Replacement: The 1,3,4-oxadiazole ring is often used as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.

Authoritative Grounding: A Standard Protocol for Single-Crystal X-ray Diffraction

For researchers who successfully crystallize 2-Methyl-5-phenyl-1,3,4-oxadiazole, the following is a field-proven, self-validating protocol for its structural determination.

Experimental Workflow

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and a detector (e.g., CCD). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated using crystallographic software to check for geometric consistency and to ensure the overall quality of the model. The data is then prepared for deposition in a crystallographic database like the CCDC.

References

-

dos Santos, A. F., Cristiano, R., Athayde-Filho, P. F., & Bortoluzzi, A. J. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o559. [Link]

-

Ward, R. J., et al. (2011). 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o1757. [Link]

-

Parameshwar, A., Selvam, V., Ghashang, M., & Guhanathan, S. (2016). Synthesis and Antibacterial Activity of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole. Oriental Journal of Chemistry, 33(3). [Link]

-

ChemSynthesis. (n.d.). 2-methyl-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(43), 6309-6322. [Link]

-

Zhao, Y.-L. (2020). The crystal structure of 2-p-fluorophenyl-5-dihydroxymethyl-1,3,4-oxadiazole, C9H7FN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 447-449. [Link]

-

Nadeem, H., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Molecules, 29(11), 2636. [Link]

Sources

- 1. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Activities of 2-Methyl-5-phenyl-1,3,4-oxadiazole Derivatives

Abstract

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif recognized as a "privileged structure" in medicinal chemistry due to its broad and potent pharmacological activities. This technical guide provides an in-depth exploration of derivatives based on the specific 2-methyl-5-phenyl-1,3,4-oxadiazole core. We synthesize field-proven insights and technical data to offer researchers, scientists, and drug development professionals a comprehensive resource. This guide covers the foundational synthesis strategies, mechanisms of action, and biological activities of these derivatives, including their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Each section includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to explain the causality behind their therapeutic potential and to provide a self-validating framework for future research.

Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the 1,3,4-oxadiazole scaffold has emerged as a nucleus of significant therapeutic interest.[1] Its unique structural features—a planar, aromatic ring containing two nitrogen atoms and one oxygen atom—confer favorable physicochemical properties such as metabolic stability, hydrogen bonding capability, and the ability to act as a bioisostere for amide and ester groups.[2] These characteristics enhance the drug-like qualities of molecules containing this ring, improving their interaction with biological targets and their pharmacokinetic profiles. Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable spectrum of biological activities, establishing this scaffold as a versatile template for the design of novel therapeutic agents.[3][4][5] This guide focuses specifically on derivatives featuring a methyl group at the 2-position and a phenyl group at the 5-position, a core structure that has yielded compounds with promising activities across multiple disease areas.

Core Synthesis Strategies

The most prevalent and efficient method for synthesizing the 2,5-disubstituted-1,3,4-oxadiazole core is the cyclodehydration of N'-acylbenzohydrazides. This reaction involves the condensation of a hydrazide with a carboxylic acid derivative, followed by intramolecular cyclization promoted by a dehydrating agent. The choice of dehydrating agent (e.g., phosphorus oxychloride, perchloric acid, thionyl chloride) is critical and can be optimized based on the specific substituents on the precursor molecules.[1]

Experimental Protocol: Synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole

This protocol describes a representative synthesis via the cyclization of 1-acetyl-2-benzoyl hydrazine.[6]

Materials:

-

1-acetyl-2-benzoyl hydrazine

-

Acetic anhydride

-

60% Perchloric acid

-

Ethyl acetate

-

Solid sodium carbonate

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Suspend 1-acetyl-2-benzoyl hydrazine (0.174 mol) in acetic anhydride (150 ml) in a flask equipped with a magnetic stirrer.

-

Cool the suspension to 5°C ± 5°C using an ice bath.

-

Slowly add 60% perchloric acid (12 ml) to the stirred suspension over a period of 45 minutes, maintaining the temperature.

-

After the addition is complete, allow the solution to warm to ambient temperature over 1 hour.

-

Filter the resulting solution. The precipitate is collected and dissolved in water (200 ml).

-

Neutralize the aqueous solution by adding solid sodium carbonate until the pH reaches 9.

-

Extract the product from the aqueous layer using ethyl acetate.

-

Wash the organic extract with water, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure to yield an oil.

-

Purify the crude product via chromatography to obtain pure 2-methyl-5-phenyl-1,3,4-oxadiazole.[6]

Caption: General workflow for the synthesis of the oxadiazole core.

Antimicrobial Activities

Derivatives of 1,3,4-oxadiazole are well-documented for their potent activity against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.[7][8] The lipophilic nature of the oxadiazole ring is believed to facilitate the transport of these molecules across microbial cell membranes.[2] The introduction of various substituents on the phenyl ring can modulate this activity, with electron-withdrawing groups often enhancing the antimicrobial effect.[2]

Mechanism of Action: The antibacterial action of oxadiazoles is often multifactorial. One proposed mechanism involves the inhibition of cell wall biosynthesis by targeting penicillin-binding proteins (PBPs).[9] Another key target is enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the final stage of bacterial fatty acid synthesis.[4] Inhibition of this enzyme disrupts the integrity of the bacterial cell membrane, leading to cell death.

Data Summary: Antimicrobial Activity

| Compound ID | Substituent on Phenyl Ring | Test Organism | MIC (µg/mL) | Reference |

| Derivative A | 4-NO₂ | Staphylococcus aureus | 4 - 32 | [2] |

| Derivative B | 4-Cl | Escherichia coli | 8 - 16 | [2] |

| Derivative C | 2-cyclopropylmethoxy | Klebsiella pneumoniae | Good Activity | [1] |

| Compound 13 | Pentafluorosulfanyl | S. aureus (MRSA) | 0.25 - 1 | [7][8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.[10][11][12][13][14]

Materials:

-

Test compound (e.g., 2-methyl-5-phenyl-1,3,4-oxadiazole derivative)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer/plate reader

-

Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in MHB across the wells of a 96-well plate, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Anticancer Properties

The 1,3,4-oxadiazole scaffold is a key feature in numerous compounds developed for their potent anticancer activity.[3] Derivatives have demonstrated cytotoxicity against a wide array of human cancer cell lines, including those of the lung, breast, colon, and central nervous system.[15] Their antiproliferative effects are mediated through diverse and complex mechanisms, making them attractive candidates for further development.[16]

Mechanism of Action: The anticancer activity of these derivatives is not linked to a single pathway but rather to their ability to modulate multiple cellular targets. Key mechanisms include:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation, such as thymidylate synthase, histone deacetylases (HDACs), and telomerase.[3][16]

-

Apoptosis Induction: Triggering programmed cell death by activating the caspase cascade (e.g., caspase-3) and cleaving poly (ADP-ribose) polymerase (PARP).[17][18]

-

NF-κB Pathway Inhibition: Suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[3][18]

Caption: Proposed mechanism of apoptosis induction by oxadiazole derivatives.

Data Summary: Cytotoxic Activity

| Compound ID | Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Comp. 4h | N-phenylacetamide | A549 (Lung) | <0.14 | [17] |

| Comp. 4i | N-(thiazol-2-yl) | A549 (Lung) | 1.59 | [17] |

| Comp. 3e | 4-pyridyl | MDA-MB-231 (Breast) | Promising Effect | [15] |

| CMO | 3-methoxyphenyl | HepG2 (Liver) | ~35 | [18] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20][21][22]

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. 1,3,4-oxadiazole derivatives have shown significant promise as anti-inflammatory agents, often benchmarked against standard non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: The anti-inflammatory effects are largely attributed to the modulation of key inflammatory pathways.[23][24]

-

Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS).

-

NF-κB Pathway Suppression: A primary mechanism is the inhibition of the NF-κB signaling pathway.[25][23] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Small molecule inhibitors can block IκBα phosphorylation, preventing NF-κB activation.[26]

Caption: Inhibition of the NF-κB pathway by oxadiazole derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[27][28][29][30][31]

Materials:

-

Wistar rats (150-200 g)

-

Test compound and standard drug (e.g., Indomethacin)

-

1% Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide animals into groups: a control group (vehicle), a positive control group (Indomethacin, 5 mg/kg), and test groups (various doses of the oxadiazole derivative).

-

Drug Administration: Administer the vehicle, standard, or test compound to the respective groups, typically via intraperitoneal or oral routes, 30-60 minutes before inducing inflammation.[29]

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27][28][29]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[29][30]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the control group.

Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures, and dysfunction of the GABAergic system is a key factor in its pathophysiology.[32] Derivatives of 2-phenyl-1,3,4-oxadiazole have been investigated as potent anticonvulsant agents, with some acting as agonists of the benzodiazepine receptor.

Mechanism of Action: Many anticonvulsants exert their effects by enhancing the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[33][34][35] The GABA-A receptor is a ligand-gated chloride ion channel. When GABA binds, the channel opens, allowing chloride ions to enter the neuron, which hyperpolarizes the membrane and reduces neuronal excitability.[36] Benzodiazepine agonists bind to an allosteric site on the receptor, increasing the affinity of GABA for its binding site. This potentiates the inhibitory effect of GABA, leading to a powerful anticonvulsant effect.[36] Conformational analysis has shown that certain oxadiazole derivatives can match the key pharmacophores of known benzodiazepine agonists.

Caption: Mechanism of action of oxadiazole derivatives at the GABA-A receptor.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for screening anticonvulsant compounds effective against generalized tonic-clonic seizures.[2][37][38][39][40]

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsometer with corneal electrodes

-

Test compound and standard drug (e.g., Diazepam)

-

Saline solution and a topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

-

Animal Grouping and Dosing: As with the edema model, divide animals into control, positive control, and test groups. Administer the compounds and allow for a pre-treatment time to reach peak effect (typically 30-60 minutes).

-

Electrode Application: Apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical conductivity.[2]

-

Stimulation: Deliver a supramaximal electrical stimulus via the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[2][37]

-

Observation and Endpoint: Immediately observe the animal for the characteristic seizure pattern. The key endpoint is the abolition of the tonic hindlimb extension phase.[2] An animal is considered protected if this phase is absent.

-

Data Analysis: Calculate the percentage of animals protected in each group. From a dose-response curve, the ED₅₀ (the dose that protects 50% of the animals) can be determined.

Future Perspectives and Conclusion

The 2-methyl-5-phenyl-1,3,4-oxadiazole scaffold is a remarkably versatile and potent core for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential across a range of critical disease areas, from infectious diseases and oncology to inflammatory disorders and neurology. The causality behind their efficacy lies in their favorable physicochemical properties and their ability to interact with a diverse set of biological targets.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets, thereby reducing potential off-target effects and toxicity. The detailed protocols provided herein offer a validated framework for the continued screening and characterization of new derivatives. As our understanding of disease pathways deepens, the rational design of next-generation 2-methyl-5-phenyl-1,3,4-oxadiazole derivatives holds immense promise for addressing unmet medical needs.

References

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

-

Sung, B., et al. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Antioxidants & Redox Signaling. Retrieved from [Link]

-

Galanopoulou, A. S. (2013). Molecular mechanisms of antiseizure drug activity at GABAA receptors. Epilepsy & Behavior. Retrieved from [Link]

-

Seth, P., et al. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Retrieved from [Link]

-

Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Retrieved from [Link]

-

Sethi, G., et al. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules. Retrieved from [Link]

-

Sethi, G., et al. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. PubMed. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

-

Kamal, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Retrieved from [Link]

-

Nabavi, S. F., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Magazine. Retrieved from [Link]

-

Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. Retrieved from [Link]

-

Georgiev, G., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental design for carrageenan-induced paw edema in rat. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Yilmaz, I., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Retrieved from [Link]

-

Bîcu, E., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. Retrieved from [Link]

-

Gornicka, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Retrieved from [Link]

-

Wencewicz, T. A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

-

Mobashery, S., et al. (2016). The Oxadiazole Antibacterials. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Wencewicz, T. A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Retrieved from [Link]

-

Frontiers. (2023). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Retrieved from [Link]

-

Walker, M. J., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. Retrieved from [Link]

-

Walker, M. J., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Publications. Retrieved from [Link]

Sources

- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. protocols.io [protocols.io]

- 15. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]